molecular formula C4H9BrFN B13904684 3-Fluoro-3-methyl-azetidine;hydrobromide

3-Fluoro-3-methyl-azetidine;hydrobromide

Cat. No.: B13904684
M. Wt: 170.02 g/mol
InChI Key: XZBNSVSOURJQLH-UHFFFAOYSA-N
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Description

3-Fluoro-3-methyl-azetidine;hydrobromide is a chemical compound with the molecular formula C4H9BrFN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle The compound is characterized by the presence of a fluorine atom and a methyl group attached to the azetidine ring, along with a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methyl-azetidine;hydrobromide typically involves the fluorination of 3-methyl-azetidine. One common method includes the reaction of 3-methyl-azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 3-fluoro-3-methyl-azetidine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-methyl-azetidine;hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Fluoro-3-methyl-azetidine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methyl-azetidine;hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Fluoro-3-(fluoromethyl)azetidine hydrochloride: This compound has an additional fluorine atom and a hydrochloride salt instead of hydrobromide.

    3-Methyl-azetidine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Uniqueness: 3-Fluoro-3-methyl-azetidine;hydrobromide is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring, along with the hydrobromide salt. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C4H9BrFN

Molecular Weight

170.02 g/mol

IUPAC Name

3-fluoro-3-methylazetidine;hydrobromide

InChI

InChI=1S/C4H8FN.BrH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H

InChI Key

XZBNSVSOURJQLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)F.Br

Origin of Product

United States

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